1,4-Diphenylethylenediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

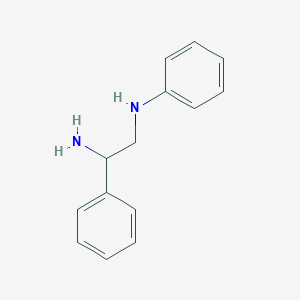

1,2-Diphenyl-1,2-ethylenediamine, also known as DPEN, is an organic compound with the formula H2NCHPhCHPhNH2, where Ph is phenyl (C6H5). DPEN exists as three stereoisomers: meso and two enantiomers S,S- and R,R-. The chiral diastereomers are used in asymmetric hydrogenation .

Synthesis Analysis

1,2-Diphenyl-1,2-ethylenediamine can be prepared from benzil by reductive amination . The chiral diastereomer, which is of greater value, can be resolved into the R,R- and S,S- enantiomers using tartaric acid as the resolving agent .Molecular Structure Analysis

The molecular formula of 1,4-Diphenylethylenediamine is C14H16N2. It has an average mass of 212.290 Da and a monoisotopic mass of 212.131348 Da .Chemical Reactions Analysis

DPEN is used in asymmetric catalysis. The N-tosylated derivative, TsDPEN, is a ligand precursor for catalysts for asymmetric transfer hydrogenation. For example, (cymene)Ru (S,S-TsDPEN) catalyzes the hydrogenation of benzil into (R,R)-hydrobenzoin .Physical And Chemical Properties Analysis

DPEN is a white solid with a melting point between 79 to 83 °C. It is slightly soluble in water .Applications De Recherche Scientifique

- Chiral Solvating Agent in NMR Studies N1,2-Diphenylethane-1,2-diamine serves as a chiral solvating agent in nuclear magnetic resonance (NMR) studies. Researchers have explored its use as a chiral solvating agent (CSA) in the analysis of chiral carboxylic acids using 1H NMR spectroscopy.

- The compound acts as a versatile ligand for the formation of metal complexes. Researchers have employed it in the synthesis of chiral tropocoronands, which have potential utility in asymmetric catalysis .

- N1,2-Diphenylethane-1,2-diamine, along with benzylamine (BA), has been used for the fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols. This approach, mediated by an oxidant such as potassium hexacyanoferrate, enables bioanalysis via liquid chromatography with fluorescence detection .

- (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN), an enantiomer of N1,2-Diphenylethane-1,2-diamine, is widely used as a chiral auxiliary and ligand. It plays a crucial role in the synthesis of asymmetric catalysts, including BINAP/diamine-Ru complexes for the stereoselective hydrogenation of ketones .

Versatile Ligand for Metal Complexes

Fluorogenic Derivatization in Bioanalysis

Chiral Auxiliary and Ligand for Asymmetric Catalysts

Safety and Hazards

Mécanisme D'action

Target of Action

N1,2-Diphenylethane-1,2-diamine, also known as 1,4-Diphenylethylenediamine, is primarily used as a chiral auxiliary and ligand in the synthesis of asymmetric catalysts . It is also used as a chiral solvating agent in NMR studies .

Mode of Action

The compound interacts with its targets by acting as a chiral auxiliary and ligand. It is used in the synthesis of asymmetric catalysts such as BINAP/diamine-Ru complexes for the stereoselective hydrogenation of ketones . It is also used as a chiral solvating agent in NMR studies .

Biochemical Pathways

The compound is involved in the asymmetric hydrogenation pathway . It is used as a ligand in the synthesis of asymmetric catalysts, which are used for the stereoselective hydrogenation of ketones . It can also be used to catalyze enantioselective intramolecular Stetter reaction and oxodiene Diels-Alder reaction .

Result of Action

The compound’s action results in the formation of asymmetric catalysts that are used for the stereoselective hydrogenation of ketones . This allows for the production of chiral molecules, which are important in many areas of chemistry and biology.

Propriétés

IUPAC Name |

N',1-diphenylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORMNFOQTHQKTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,2-Diphenylethane-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2450734.png)

![N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2450743.png)

![6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2450748.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2450754.png)